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Compound of Interest

Compound Name: U91356

Cat. No.: B131092 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and

pharmacological characterization of U-91356, a potent and selective dopamine D2 receptor

agonist. This document details the compound's binding affinity, functional activity, and the

experimental protocols utilized in its evaluation.

Introduction
U-91356, chemically known as (R)-5,6-dihydro-5-(propylamino)4H-imidazo[4,5,1-ij]quinolin-2-

(1H)-one, is a significant research compound valued for its high affinity and selectivity for the

dopamine D2 receptor subtype. Its discovery has provided a valuable tool for investigating the

roles of the D2 receptor in various physiological and pathological processes. This guide will

cover the key aspects of its synthesis and pharmacological profile.

Synthesis of U-91356
The synthesis of U-91356 and its analogs typically starts from 3-aminoquinoline. A multi-step

synthetic route is employed to construct the imidazo[4,5,1-ij]quinolin-2(1H)-one core, followed

by the introduction of the propylamino side chain. A key step involves the preparation of (R)-5-

(diallylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, which can then be reduced to

yield the desired product. The synthesis of a radiolabeled version for receptor binding studies

has also been described, involving the catalytic reduction of the diallyl intermediate with tritium

gas.[1]
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Experimental Protocol: Synthesis of a U-91356 Analog
While a detailed step-by-step protocol for the synthesis of U-91356 is not publicly available, the

synthesis of its tritiated analog provides a viable pathway. The following is a generalized

protocol based on the synthesis of related compounds:

Preparation of the Imidazoquinolinone Core: Starting from 3-aminoquinoline, a series of

reactions are performed to construct the tricyclic imidazo[4,5,1-ij]quinolin-2(1H)-one scaffold.

Introduction of the Amino Group: The core structure is then functionalized with an amino

group at the 5-position.

Alkylation of the Amino Group: The amino group is subsequently alkylated with allyl bromide

to yield (R)-5-(diallylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one.

Final Reduction: The diallyl intermediate is subjected to catalytic hydrogenation to reduce the

allyl groups to propyl groups, affording (R)-5,6-dihydro-5-(propylamino)4H-imidazo[4,5,1-

ij]quinolin-2-(1H)-one (U-91356).

Pharmacological Profile
U-91356A is characterized as a potent agonist for the dopamine D2 receptor subtype. It also

exhibits binding affinity for the dopamine D3 and D4 receptors, as well as the serotonin 5-HT1A

receptor, albeit with lower affinities.[2]

Receptor Binding Affinity
Quantitative data on the binding affinities of U-91356A for various receptors is crucial for

understanding its selectivity profile.

Receptor Binding Affinity (Ki)

Dopamine D2 Highest Affinity

Dopamine D3 Lower Affinity

Dopamine D4 Lower Affinity

5-HT1A Lower Affinity
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Note: Specific Ki values for U-91356A are not readily available in the public domain. The table

reflects the qualitative description of its binding profile from published literature.

Functional Activity
As a dopamine D2 receptor agonist, U-91356A mimics the action of dopamine at this receptor.

This activity has been demonstrated in various in vitro and in vivo models.

Assay Type Parameter Value

Functional Assay EC50 Not available

Experimental Protocol: Receptor Binding Assay
The following is a general protocol for determining the binding affinity of a compound like U-

91356A to dopamine receptors.

Membrane Preparation: Cell membranes expressing the dopamine receptor of interest (e.g.,

D2, D3, D4) are prepared from cultured cells or animal brain tissue.

Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]-

spiperone for D2/D3 receptors) and varying concentrations of the test compound (U-

91356A).

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The

bound radioligand is then separated from the unbound by rapid filtration through glass fiber

filters.

Quantification: The amount of radioactivity trapped on the filters is measured using liquid

scintillation counting.

Data Analysis: The data is analyzed to determine the concentration of the test compound

that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then

converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Pharmacology
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The pharmacological effects of U-91356A have been investigated in several animal models,

demonstrating its activity as a dopamine D2 receptor agonist.

Effects on Locomotor Activity in Reserpinized Mice
In mice treated with reserpine, a drug that depletes monoamines, U-91356A was found to

stimulate cage climbing and locomotor activity.[2] This effect is consistent with the stimulation of

postsynaptic dopamine receptors.

Rotational Behavior in Unilaterally Lesioned Rats
In rats with unilateral lesions of the substantia nigra, a model of Parkinson's disease, U-91356A

produced contralateral turning.[2] This behavior is a classic response to dopamine receptor

agonists in this model.

Experimental Protocol: Unilateral Substantia Nigra
Lesion Model

Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.

Lesioning: A neurotoxin, such as 6-hydroxydopamine (6-OHDA), is unilaterally injected into

the substantia nigra or the medial forebrain bundle.

Recovery: The animals are allowed to recover from the surgery for a period of several weeks

to allow for the full development of the lesion.

Drug Administration: U-91356A is administered to the lesioned rats.

Behavioral Assessment: The rotational behavior (full body turns) of the rats is observed and

quantified over a specific period. The number of contralateral (away from the lesioned side)

and ipsilateral (towards the lesioned side) turns are recorded.

Signaling Pathway and Experimental Workflow
Dopamine D2 Receptor Signaling Pathway
As a D2 receptor agonist, U-91356 initiates a signaling cascade that is primarily inhibitory. The

D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [U-91356: A Technical Guide to its Discovery and
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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